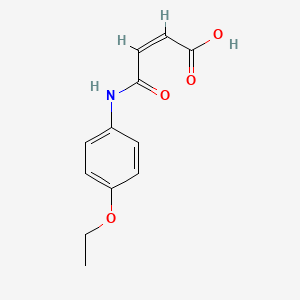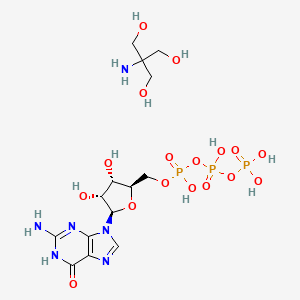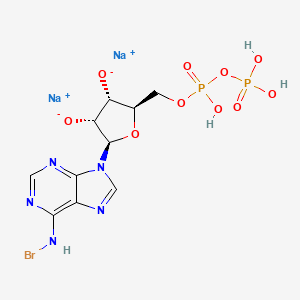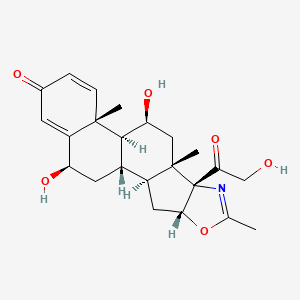
Sodium dodecylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dodecylbenzenesulphonate, also known as sodium lauryl phenyl sulfonate, is a linear alkylbenzene sulfonate that belongs to the class of anionic surfactants . It is a colorless salt with useful properties as a surfactant . It is usually produced as a mixture of related sulfonates and is a major component of laundry detergent .
Synthesis Analysis
SDBS has been used in the synthesis of various materials. For instance, it has been used as a surfactant in the preparation of the liquid phase of graphene nanoflakes (GNFs) .Molecular Structure Analysis
The structure of SDBS consists of a long hydrocarbon chain (dodecyl group) attached to a benzene ring. The sulfonic acid group (SO₃H) is attached to the benzene ring . A study showed that the SDBS micelle is more spherical with a ratio of eccentricities, eSDBS / eSDS, equal to 0.117/0.154 .Chemical Reactions Analysis
SDBS has been studied for its oxidation by the electro-Fenton system . The results demonstrated that HO 2 · had a weak ability to oxidize SDBS; ·OH was the primary active substance for oxidizing SDBS .Physical And Chemical Properties Analysis
SDBS is a white to light yellow flakes, granules or powder . It is soluble in water . The primary hazard is the threat to the environment . It has a melting point of >300 °C, a boiling point of 660.62℃ [at 101 325 Pa], and a density of 1.02 g/cm3 .Aplicaciones Científicas De Investigación
Oil-Field Chemistry
SDBS is used in the preparation of multifunctional surfactants for oil-field chemistry . It can reduce the interfacial tension between oil and water, enhancing the emulsion ability and oil-displacement efficiency . This makes it valuable in the oil and petrochemical industry for oil production .
Enhanced Oil Recovery
The branched structures of SDBS molecules have been found to significantly improve oil recovery . The performance of surfactants on enhanced oil recovery may be greatly influenced by their molecular structures .
Antistatic Agent
SDBS is actively used as an antistatic agent . This helps to reduce or eliminate static electricity, which can be particularly useful in various industrial processes .
Disinfectant
SDBS serves as a disinfectant , making it useful in maintaining hygiene and preventing the spread of diseases .
Dyeing Leveling Agent
In the dyeing industry, SDBS is used as a leveling agent . This helps to ensure an even and uniform application of dyes .
Metal Degreaser
SDBS is used as a metal degreaser in metal coating processes . It helps in removing grease, oil, or other organic compounds from metal surfaces .
Resin Dispersant
As a resin dispersant, SDBS helps in the dispersion of resins in various industrial applications .
Detergent and Degreaser
SDBS is widely used in the paper and leather-footwear industry as a detergent and degreaser . It helps in cleaning and maintaining the quality of products .
Mecanismo De Acción
Target of Action
Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .
Mode of Action
SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .
Biochemical Pathways
The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .
Pharmacokinetics
Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .
Result of Action
The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .
Action Environment
The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium dodecylbenzenesulphonate can be achieved through sulphonation of dodecylbenzene with sulphur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulphur trioxide", "Sodium hydroxide", "Water", "Sodium chloride" ], "Reaction": [ "Dissolve dodecylbenzene in sulphur trioxide to form a sulphonation mixture", "Heat the sulphonation mixture to 100-110°C for 2-3 hours", "Carefully add the sulphonation mixture to a large amount of water to quench the reaction", "Neutralize the resulting sulphonic acid with sodium hydroxide", "Add sodium chloride to the mixture to facilitate the separation of the Sodium dodecylbenzenesulphonate product", "Filter and dry the product to obtain Sodium dodecylbenzenesulphonate" ] } | |
Número CAS |
25155-30-0 |
Nombre del producto |
Sodium dodecylbenzenesulphonate |
Fórmula molecular |
C18H29NaO3S |
Peso molecular |
348.48 |
Sinónimos |
ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




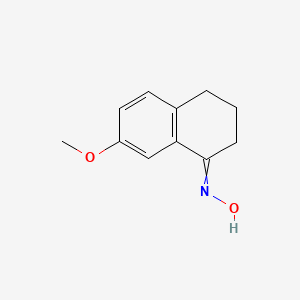


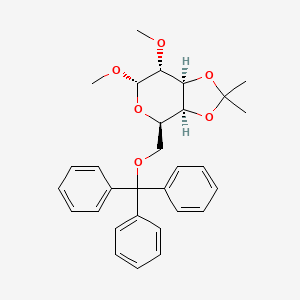
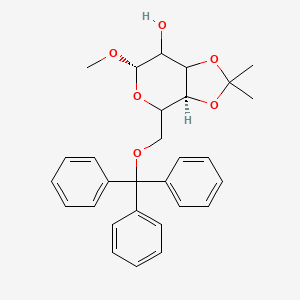

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
